2-methyl-5-(1H-tetrazol-1-yl)aniline chemical properties
2-methyl-5-(1H-tetrazol-1-yl)aniline chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-methyl-5-(1H-tetrazol-1-yl)aniline
Introduction
2-methyl-5-(1H-tetrazol-1-yl)aniline, a substituted aromatic compound, represents a confluence of two critical pharmacophores in modern medicinal chemistry: the aniline moiety and the tetrazole ring. The tetrazole group, in particular, is recognized as a privileged structure, frequently employed as a bioisostere for the carboxylic acid functional group, a strategic substitution that can enhance metabolic stability, lipophilicity, and cell membrane permeability of drug candidates.[1] This guide provides a comprehensive overview of the known and predicted chemical properties, synthesis, and potential applications of this compound, designed for researchers and professionals in drug development and chemical synthesis. While specific experimental data for this particular isomer is not extensively reported in public literature, this document synthesizes available information with established principles of chemical reactivity and spectroscopy to offer a robust scientific profile.
Physicochemical and Structural Properties
The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. Below are the key identifiers and properties for 2-methyl-5-(1H-tetrazol-1-yl)aniline.
Structural and Molecular Data
The molecule consists of a toluene backbone substituted with an amino group at position 2 and a 1H-tetrazol-1-yl group at position 5. This specific arrangement of substituents dictates its electronic and steric properties, influencing its reactivity and intermolecular interactions.
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-5-(1H-tetrazol-1-yl)aniline | [2] |
| CAS Number | 384860-18-8 | [2] |
| Molecular Formula | C₈H₉N₅ | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Canonical SMILES | Cc1ccc(cc1N)-n2cnnn2 | |
| InChI Key | NEYJGZGFZZOFEQ-UHFFFAOYSA-N | |
| Form | Solid |
Physical Properties
Physical properties such as melting point and solubility are critical for determining appropriate storage, handling, and reaction conditions.
| Property | Value | Notes | Source(s) |
| Melting Point | 154 - 158 °C | Experimentally determined. | [3] |
| Boiling Point | 405.7 ± 55.0 °C | Predicted value for a structural isomer. | [4] |
| pKa | 2.88 ± 0.10 | Predicted value for a structural isomer, likely referring to the anilinium ion. | [4] |
| Solubility | No data available | Expected to have low solubility in water and better solubility in polar organic solvents like DMSO, DMF, and alcohols. |
Synthesis and Elucidation
The synthesis of aryl tetrazoles is a well-established field in organic chemistry. The most prevalent and robust method involves the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[5]
Proposed Synthetic Pathway
A logical and efficient synthesis of 2-methyl-5-(1H-tetrazol-1-yl)aniline would start from 3-amino-4-methylbenzonitrile. This precursor undergoes a catalyzed cycloaddition with an azide, typically sodium azide, to form the tetrazole ring.
Caption: Proposed synthesis of 2-methyl-5-(1H-tetrazol-1-yl)aniline.
Representative Experimental Protocol
This protocol is a representative example based on established methodologies for similar compounds and has not been experimentally validated for this specific synthesis.[6][7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-4-methylbenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and a catalyst such as zinc chloride (ZnCl₂, 0.2 eq) or ammonium chloride (NH₄Cl, 1.5 eq).
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or toluene, to the flask.
-
Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid (HCl) to protonate the tetrazole and precipitate the product. Caution: Acidification of residual azide can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate safety measures.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-methyl-5-(1H-tetrazol-1-yl)aniline.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, amine, and tetrazole protons.
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Tetrazole Proton (1H): A singlet is expected, likely in the downfield region of δ 9.0-9.5 ppm , characteristic of the acidic proton on the tetrazole ring.
-
Aromatic Protons (3H): The three protons on the aniline ring will appear as a complex multiplet system.
-
One proton will be ortho to the amino group and meta to the tetrazole.
-
One proton will be meta to the amino group and ortho to the tetrazole.
-
One proton will be para to the amino group and ortho to the tetrazole. These protons would likely appear in the range of δ 6.8-7.8 ppm .
-
-
Amine Protons (2H): A broad singlet is expected for the -NH₂ group, typically around δ 3.5-4.5 ppm . The chemical shift can vary with concentration and solvent.
-
Methyl Protons (3H): A sharp singlet for the -CH₃ group is expected in the upfield region, around δ 2.2-2.4 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum should display 8 distinct signals corresponding to each unique carbon atom.
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-150 ppm ). The carbon attached to the amino group (C-N) would be the most shielded (further upfield), while the carbon attached to the tetrazole ring would be deshielded.
-
Tetrazole Carbon (1C): The single carbon atom within the tetrazole ring is expected to appear significantly downfield, potentially around δ 150-155 ppm .
-
Methyl Carbon (1C): The methyl carbon signal will be the most upfield, expected around δ 15-20 ppm .
FT-IR Spectroscopy
The infrared spectrum will be characterized by absorption bands corresponding to its key functional groups.
-
N-H Stretching: Two distinct, sharp to medium bands in the region of 3350-3450 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂).[11]
-
C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹ .
-
C=N and C=C Stretching: A series of bands in the 1450-1650 cm⁻¹ region will correspond to the stretching vibrations of the C=C bonds in the aromatic ring and the C=N bonds within the tetrazole ring.
-
N-H Bending: A scissoring vibration for the primary amine is typically observed around 1600-1640 cm⁻¹ .
Mass Spectrometry
The mass spectrum provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 175 , corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: Based on studies of similar tetrazoles, two primary fragmentation patterns are anticipated:
-
Loss of Dinitrogen (N₂): A characteristic fragmentation of the tetrazole ring can lead to the loss of a neutral N₂ molecule (28 Da), resulting in a fragment ion at m/z = 147 .
-
Loss of Hydrazoic Acid (HN₃): In positive-ion mode, protonated tetrazoles can undergo ring-opening and eliminate a neutral HN₃ molecule (43 Da), leading to a fragment ion at m/z = 132 .[3]
-
Chemical Reactivity
The reactivity of 2-methyl-5-(1H-tetrazol-1-yl)aniline is governed by the interplay between the electron-donating amino group, the methyl group, and the electron-withdrawing tetrazole ring.
Caption: Key reactivity pathways for 2-methyl-5-(1H-tetrazol-1-yl)aniline.
-
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic attack by the strongly electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho (C6) and para (C4) to the amino group are available for substitution. The tetrazole ring acts as a deactivating group, which may temper the reactivity but the influence of the amino group is expected to dominate.
-
Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide variety of substituents.
-
Tetrazole Acidity and Alkylation: The N-H proton on the tetrazole ring is acidic and can be deprotonated by a base. The resulting tetrazolate anion is a good nucleophile and can undergo reactions such as N-alkylation with alkyl halides.
Potential Applications in Drug Discovery
While no specific biological activities have been published for 2-methyl-5-(1H-tetrazol-1-yl)aniline, the tetrazole moiety is a well-known "privileged scaffold" in medicinal chemistry.[12] Compounds containing this ring system are present in numerous marketed drugs with a broad range of activities.[1]
-
Carboxylic Acid Bioisostere: The primary role of the tetrazole group is to act as a non-classical bioisostere of a carboxylic acid. It mimics the acidity and steric profile of a carboxylate group but offers improved metabolic stability and pharmacokinetic properties.[5]
-
Potential Therapeutic Areas: Based on the activities of other tetrazole-containing compounds, this molecule could serve as a valuable building block for synthesizing new chemical entities with potential applications as:
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The information below is compiled from available Safety Data Sheets (SDS) for the compound and its analogs.
Hazard Identification
-
GHS Classification: The compound is classified as a combustible solid. A key hazard statement is H240: Heating may cause an explosion .[3]
-
Primary Hazards: The thermal instability is a significant concern. High temperatures can lead to explosive decomposition.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Not typically required if handled in a fume hood. If dust is generated, use an approved particulate respirator.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and strong oxidizing agents. It is classified under Storage Class 11: Combustible Solids.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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